1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride
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Overview
Description
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . The compound has the molecular formula C15H23N3O2 and a molecular weight of 277.368 g/mol . It is slightly soluble in water and is typically stored in a cool, dry place away from oxidizing agents .
Preparation Methods
The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 4-(4-Aminophenyl)piperazine with tert-butyl chloroformate to form the Boc-protected intermediate . The reaction is typically carried out in the presence of a base such as triethylamine under an inert atmosphere . The resulting product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride can be compared with similar compounds such as:
4-(4-Aminophenyl)piperazine: Lacks the Boc protection, making it more reactive in certain chemical reactions.
1-Boc-4-(4-Aminophenyl)piperazine: Similar structure but without the dihydrochloride salt form, affecting its solubility and stability.
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester: Another Boc-protected derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLNINVLZWODOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671948 |
Source
|
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-64-6 |
Source
|
Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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